molecular formula C20H21F3N4O B6452093 N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2549050-85-1

N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B6452093
CAS No.: 2549050-85-1
M. Wt: 390.4 g/mol
InChI Key: YYGMMMPIPPGLHK-UHFFFAOYSA-N
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Description

N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a bicyclic pyrrolidine derivative featuring a fused octahydropyrrolo[3,4-b]pyrrole core. The molecule incorporates two distinct substituents: a benzyl group attached to the carboxamide nitrogen and a 5-(trifluoromethyl)pyridin-2-yl moiety at the 5-position of the bicyclic system. The benzyl group may contribute to steric bulk and aromatic interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)16-6-7-18(24-11-16)26-12-15-8-9-27(17(15)13-26)19(28)25-10-14-4-2-1-3-5-14/h1-7,11,15,17H,8-10,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGMMMPIPPGLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

  • Core Structure : Shares the octahydropyrrolo[3,4-b]pyrrole scaffold but substitutes the trifluoromethylpyridinyl group with a simpler pyridin-2-yl moiety and replaces the benzyl group with a propenyl chain.
  • Key Differences: The absence of the trifluoromethyl group reduces lipophilicity (predicted logP: ~1.8 vs. ~2.5 for the target compound).
  • Biological Relevance : Propenyl-substituted analogs are often explored for improved metabolic stability, though specific activity data for this compound is unavailable .

Triazolothiadiazole Derivatives (e.g., 3-alkyl/aryl-6-(3’-pyridyl)triazolo[3,4-b]-1,3,4-thiadiazoles)

  • Core Structure : Replaces the pyrrolopyrrole core with a triazolothiadiazole system, which is structurally distinct but similarly rigid and planar.
  • Key Differences :
    • The triazolothiadiazole core introduces sulfur and additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
    • Substituent effects are critical: alkyl/aryl groups enhance lipophilicity, while pyridyl groups contribute to π-π stacking interactions.
  • Biological Relevance : These compounds exhibit broad bioactivity (e.g., antimicrobial, antitumor), suggesting that the target compound’s pyridinyl-trifluoromethyl group could similarly enhance efficacy in specific therapeutic contexts .

Pyrrolo[2,3-b]pyridine Derivatives (e.g., DB08583)

  • Core Structure : Features a pyrrolo[2,3-b]pyridine core instead of octahydropyrrolo[3,4-b]pyrrole.
  • Key Differences :
    • The unsaturated pyrrolopyridine system may increase aromaticity and planar character, favoring DNA intercalation or kinase binding.
    • Substituents like the ethyl-pyrazolyl group and dimethylbenzamide in DB08583 prioritize hydrophobic and steric interactions, differing from the target compound’s benzyl and trifluoromethylpyridinyl groups.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(prop-2-en-1-yl) Analog Triazolothiadiazole DB08583
Molecular Weight ~437.4 g/mol ~317.3 g/mol ~250–350 g/mol ~404.5 g/mol
logP (Predicted) ~2.5 (high due to CF₃) ~1.8 1.5–3.0 ~2.9
Aqueous Solubility Low (CF₃ enhances hydrophobicity) Moderate Low to moderate Low
Hydrogen Bond Donors 2 (NH groups) 2 1–2 2

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